molecular formula C18H20FNO3 B2876357 2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide CAS No. 1797557-58-4

2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2876357
CAS No.: 1797557-58-4
M. Wt: 317.36
InChI Key: ZCMHHEXDWRJRSH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide (CAS 1797557-58-4) is a high-purity chemical compound offered for research purposes. With a molecular formula of C18H20FNO3 and a molecular weight of 317.35 g/mol, this acetamide derivative is part of a class of compounds investigated for their potential in biological and pharmacological studies . Structurally related phenylacetamide derivatives have demonstrated significant cytotoxic activity in scientific research, showing particular promise against prostate carcinoma (PC3) cell lines in preclinical models . The presence of the fluorophenyl moiety is a common feature in many compounds under investigation for their bioactivity. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in various quantities, with standard purities of 90% and higher, available from multiple suppliers .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-22-16-5-3-4-14(11-16)17(23-2)12-20-18(21)10-13-6-8-15(19)9-7-13/h3-9,11,17H,10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMHHEXDWRJRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with 2-methoxyphenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents/Functional Groups Key Structural Differences
Target Compound 4-Fluorophenyl, 3-methoxyphenyl, methoxyethyl Reference compound
UCM765 () 3-Methoxyphenyl, phenyl Lacks fluorophenyl; MT2 receptor partial agonist
UCM924 () 3-Bromophenyl, 4-fluorophenyl Bromine substitution vs. methoxy; MT2 affinity
Y206-8490 () 4-Ethoxyphenyl, 4-fluorophenethyl Ethoxy vs. methoxy; higher logP (2.74)
2-Chloro-N-(4-fluorophenyl)acetamide () Chloroacetamide, 4-fluorophenyl Simpler structure; intramolecular H-bonding
AMC3 () 4-Bromophenyl, 3-methoxyphenyl, cyano-pyridone Bulky heterocyclic core; FPR modulator

Key Observations:

  • Fluorophenyl vs. Bromophenyl: UCM924 (4-fluorophenyl/3-bromophenyl) shows improved metabolic stability compared to UCM765 (3-methoxyphenyl/phenyl), suggesting halogenation enhances resistance to enzymatic degradation .
  • Methoxy vs.
  • Chloro Substituents: 2-Chloro-N-(4-fluorophenyl)acetamide () lacks the methoxyethyl side chain, leading to simpler hydrogen-bonding patterns and altered crystal packing .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Functional Groups
Target Compound ~343 (estimated) ~2.5 1 donor, 3 acceptors Methoxy, fluorophenyl, amide
UCM765 314.38 2.1 1 donor, 3 acceptors Methoxy, phenyl, amide
Y206-8490 301.36 2.74 1 donor, 3 acceptors Ethoxy, fluorophenethyl, amide
AMC3 () 432.28 3.2 1 donor, 5 acceptors Bromophenyl, cyano, pyridone

Key Observations:

  • logP Trends: Methoxy groups (target compound, UCM765) reduce logP compared to ethoxy (Y206-8490) or bromo (UCM924) substituents, balancing lipophilicity and solubility .
  • Metabolic Stability: Methoxy groups are prone to demethylation, whereas halogenated analogs (e.g., UCM924) exhibit enhanced metabolic stability .

Biological Activity

2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H20FNO3\text{C}_{17}\text{H}_{20}\text{FNO}_3

Key Features:

  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.
  • Methoxy Substituents : These groups can enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylacetamides have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These values suggest that modifications in the acetamide structure can lead to enhanced antibacterial efficacy .

Anticancer Activity

Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential for further investigation into the anticancer properties of this compound. For example, derivatives targeting specific cancer pathways have shown promise in inhibiting tumor growth.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Modulation : The fluorophenyl group may interact with various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of phenylacetamides revealed that structural modifications significantly impacted their antimicrobial activity. The introduction of methoxy groups was associated with increased potency against Gram-positive bacteria .
  • Cytotoxicity Assessment :
    A comparative analysis of various acetamide derivatives indicated that specific substitutions led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of molecular structure in determining biological activity .

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